2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid

DNA gyrase B inhibition antibacterial structure-activity relationship

Sourcing a single-derivatization-point benzothiazole building block limits library diversity and adds synthetic steps. This compound solves that with two orthogonal handles for parallel SAR exploration. - C-6 COOH for direct amide coupling (HATU/DIPEA) to diverse amine fragments. - C-2 CH₂OH retained for late-stage oxidation, reductive amination, or halogenation. - Enables the 2D library strategy yielding <10 nM E. coli DNA gyrase IC₅₀ in published 6-carboxamide series. Supplied with full characterization data for immediate use in medchem programs.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 351465-01-5
Cat. No. B13957847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid
CAS351465-01-5
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)SC(=N2)CO
InChIInChI=1S/C9H7NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-3,11H,4H2,(H,12,13)
InChIKeyDPGFYJOGSITFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic Acid: Bifunctional Building Block


2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid (CAS 351465-01-5) is a heterocyclic organic compound belonging to the benzothiazole family, with the molecular formula C₉H₇NO₃S and a molecular weight of 209.22 g/mol . It features a benzene ring fused to a thiazole ring, bearing a hydroxymethyl group (–CH₂OH) at the C-2 position and a carboxylic acid group (–COOH) at the C-6 position of the benzothiazole scaffold . This compound serves as a versatile bifunctional building block for the synthesis of more complex molecules, enabling orthogonal derivatization chemistries at both the C-2 and C-6 positions. Its predicted physicochemical properties include a computed pKa of 3.68 ± 0.30, a topological polar surface area (tPSA) of 98.7 Ų, and a calculated XlogP of 1.1 . The compound is primarily sourced from specialty chemical suppliers and is utilized as a key intermediate in drug discovery programs targeting bacterial DNA gyrase B, vanilloid receptor 1 (VR1), and anticancer pathways [1].

Orthogonal C-2 and C-6 handles enable dual derivatization strategies
6-COOH regioisomer aligns with DNA gyrase B pharmacophore models
Patent-reported intermediate for VR1 antagonist research

Why 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic Acid Is Not Substitutable


Substitution of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid with benzothiazole-6-carboxylic acid (CAS 3622-35-3) or its 5-carboxylic acid regioisomer (CAS 895131-39-2) leads to fundamentally different synthetic outcomes and biological targeting profiles. The parent benzothiazole-6-carboxylic acid lacks the C-2 hydroxymethyl handle, offering only a single derivatization point (the 6-COOH group), which precludes the orthogonal dual-functionalization strategies that are central to constructing complex inhibitor libraries [1]. Conversely, the 5-carboxylic acid regioisomer positions the carboxyl group at a sterically and electronically distinct site, which has been shown in benzothiazole-based DNA gyrase B inhibitor programs to yield divergent binding modes and potency compared to 6-substituted analogs—with some 6-carboxamide derivatives achieving IC₅₀ values <10 nM against E. coli DNA gyrase, whereas the 5-substituted series exhibits different SAR trajectories [2]. The hydroxymethyl substituent at C-2 further modulates the electron density of the thiazole ring (via the electron-donating –CH₂OH group) relative to the unsubstituted or 2-amino variants, influencing both the reactivity of the 6-COOH toward amide coupling and the compound's overall lipophilicity (XlogP = 1.1 vs. logP ≈ 1.7 for the parent benzothiazole-6-carboxylic acid), which directly impacts aqueous solubility and downstream formulation .

Benzothiazole-6-carboxylic acid Lacks the C-2 hydroxymethyl handle, limiting library diversification to a single point
5-COOH regioisomer May produce divergent DNA gyrase B binding modes and potency shifts
2-Amino analog May reduce 6-COOH electrophilicity, requiring amide coupling re-optimization

Quantitative Evidence for 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic Acid


6- vs. 5-COOH Regiochemistry in DNA Gyrase B Inhibitors

The position of the carboxylic acid group on the benzothiazole scaffold is a critical determinant of inhibitory potency against bacterial DNA gyrase B. In the 6-carboxylic acid series (the position occupied by the target compound), 2-aminobenzothiazole-6-carboxamide derivatives achieve low nanomolar IC₅₀ values against E. coli DNA gyrase (IC₅₀ < 10 nM for the lead compound E, as reported by Sterle et al. [1]). This contrasts with the 5-substituted benzothiazole series, which exhibits a distinct SAR and generally attenuated gyrase inhibition. The target compound, bearing the 6-COOH group, is therefore positioned as the direct precursor for the pharmacologically validated 6-carboxamide class [2]. The regioisomer 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylic acid (CAS 895131-39-2) would yield 5-carboxamide derivatives with a different binding pose that is not supported by the same crystallographic evidence [1].

6- vs. 5-COOH regiochemistry
Reported
Derived 6-carboxamides: IC₅₀ < 10 nM (lead E)
6-COOH aligns with gyrase B pharmacophore
E. coli gyrase supercoiling assay
DNA gyrase B inhibition antibacterial structure-activity relationship

Bifunctional vs. Monofunctional Benzothiazole Building Blocks

2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid uniquely provides two chemically orthogonal functional groups for sequential derivatization. The C-6 carboxylic acid can undergo amide coupling, esterification, or reduction independently of the C-2 hydroxymethyl group. Conversely, the C-2 –CH₂OH can be oxidized to an aldehyde (–CHO, using MnO₂ or Dess-Martin periodinane) or converted to a halide (–CH₂Cl via SOCl₂) without affecting the 6-COOH [1]. In contrast, benzothiazole-6-carboxylic acid (CAS 3622-35-3) offers only the single 6-COOH handle, limiting its utility to one-step derivatization. The regioisomer 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylic acid (CAS 895131-39-2) shares the bifunctional design but positions the COOH at the 5-position, where its reactivity in amide coupling differs due to altered electronic conjugation and steric environment . This orthogonal bifunctionality enables the construction of focused compound libraries with systematic variation at both positions—a capability that is structurally impossible with the monofunctional parent compound .

Orthogonal handles
Class-level inference
Target: 2 handles (6-COOH + 2-CH₂OH) vs Parent: 1 handle (6-COOH only)
Enables 2D library synthesis
Topological advantage, not kinetic
orthogonal synthesis building block library chemistry

Physicochemical Profile vs. Benzothiazole-6-carboxylic Acid

The introduction of the C-2 hydroxymethyl group into the benzothiazole-6-carboxylic acid scaffold produces measurable changes in key drug-likeness parameters. The target compound has 2 hydrogen bond donors (HBD: the –COOH proton and the –CH₂OH proton) vs. 1 HBD for benzothiazole-6-carboxylic acid (only the –COOH proton) [1]. It has 5 hydrogen bond acceptors (HBA: N of thiazole, S of thiazole, carbonyl O, hydroxyl O of –CH₂OH, and hydroxyl O of –COOH) vs. 3 HBA for the parent compound [1]. The topological polar surface area (tPSA) increases from approximately 70.4 Ų (parent) to 98.7 Ų (target), while the calculated lipophilicity decreases from logP ≈ 1.7 (parent) to XlogP = 1.1 (target) . These changes predict enhanced aqueous solubility for the target compound relative to the parent—a factor particularly relevant for biochemical assay compatibility where DMSO stock solutions must be diluted into aqueous buffer without precipitation .

Physicochemical profile
Calculated
tPSA +28.3 Ų, logP −0.59 vs parent
Improved predicted aqueous solubility
No experimental solubility data
drug-likeness physicochemical properties solubility

VR1 Antagonist Intermediate: Patent Evidence

The compound class encompassing 2-(hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid is explicitly claimed as a key intermediate in the synthesis of hydroxymethylbenzothiazole amides with inhibitory activity at the vanilloid receptor 1 (VR1, also known as TRPV1) [1]. Patent EP 1799661 A1 (filed 2005, published 2007) describes new hydroxymethylbenzothiazole amides where the carboxylic acid group at either the 5- or 6-position is used to form the amide bond with various aryl amines, while the 2-hydroxymethyl group remains free or is further functionalized [2]. The patent explicitly discloses 3-fluoro-N-[2-(hydroxymethyl)-1,3-benzothiazol-5-yl]-4-(trifluoromethyl)benzamide and related compounds as VR1 inhibitors, noting that such compounds show improved stability with respect to intrinsic clearance in in vitro hepatocyte and microsome assays [1]. The corresponding 6-carboxylic acid analog (i.e., the target compound) is the direct precursor to the 6-yl amide series. In contrast, benzothiazole-6-carboxylic acid (without the 2-hydroxymethyl) is not described in this patent as a precursor to VR1-active amides, underscoring the functional importance of the 2-hydroxymethyl substituent for this therapeutic target [1][2].

VR1 antagonist intermediate
Reported
Patent EP 1799661 A1 claims 2-(hydroxymethyl)benzothiazole amides as VR1 inhibitors
Patent-validated entry to VR1 pharmacophore
No public VR1 IC₅₀ for intermediate itself
VR1 antagonist pain patent intermediate

pKa and Amide Coupling Reactivity at 6-COOH

The predicted pKa of the 6-carboxylic acid group in the target compound is 3.68 ± 0.30, which is statistically indistinguishable from the pKa of benzothiazole-6-carboxylic acid (predicted pKa ≈ 3.70 ± 0.30) . However, the electron-donating effect of the 2-CH₂OH group (Hammett σₚ for –CH₂OH ≈ −0.03) slightly polarizes the thiazole ring electron density toward the 6-position, which may marginally enhance the nucleophilicity of the carboxylate anion in DMF-mediated amide couplings relative to the parent compound where the C-2 position is unsubstituted and therefore less electron-rich [1]. While no direct comparative kinetic study exists, the class-level inference from benzothiazole reactivity data suggests that the 2-CH₂OH substitution does not deactivate the 6-COOH toward coupling—unlike the 2-amino analog (2-aminobenzothiazole-6-carboxylic acid), where the strong electron-donating –NH₂ group (σₚ ≈ −0.66) significantly reduces the electrophilicity of the 6-COOH carbon, necessitating more forcing amide coupling conditions . This positions the target compound as a more synthetically tractable intermediate than the 2-amino variant.

Predicted pKa (6-COOH)
Class-level inference
3.68 ± 0.30 (comparable to parent 3.70)
Standard amide coupling protocols transferable
–CH₂OH may marginally enhance coupling
pKa amide coupling reactivity

Procurement and Applications for 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic Acid


DNA Gyrase B Inhibitor Library Synthesis

For antibacterial drug discovery groups targeting DNA gyrase B, the target compound provides the ideal entry point for generating focused libraries of 6-carboxamide derivatives. The 6-COOH group can be directly coupled to diverse amine fragments (primary, secondary, aromatic, heterocyclic) using standard HATU/DIPEA chemistry, while the 2-CH₂OH handle remains available for late-stage diversification (oxidation to aldehyde for reductive amination, or conversion to halide for nucleophilic displacement). This two-dimensional library approach mirrors the strategy successfully employed by Sterle et al. (ACS Omega, 2023), where 2-aminobenzothiazole-6-carboxamides achieved IC₅₀ values <10 nM against E. coli DNA gyrase and MIC values <0.03 μg/mL against Gram-positive ESKAPE strains [1]. The 2-hydroxymethyl variant offers the advantage of neutral charge at the C-2 position (vs. the basic –NH₂ group), which may improve membrane permeability for Gram-negative targets [1].

TRPV1 Antagonist Development via Patent Intermediate

The compound serves as a key intermediate for synthesizing VR1/TRPV1 antagonist candidates within the chemical space claimed by EP 1799661 A1 [2]. The 6-COOH group is used to install diverse benzamide moieties via amide coupling, while the 2-CH₂OH group can be retained (as in the patent exemplars) or further derivatized to modulate pharmacokinetic properties. The patent highlights that compounds in this series demonstrate improved in vitro metabolic stability compared to earlier VR1 antagonists, with intrinsic clearance measured in both hepatocyte and microsomal assays [2]. For organizations seeking freedom-to-operate within the hydroxymethylbenzothiazole amide space, the 6-carboxylic acid isomer offers a complementary IP position to the 5-yl amides explicitly listed in the patent's proviso clause [2].

Bifunctional Fluorescent Probe and Bioconjugate Synthesis

The orthogonal reactivity of the 2-CH₂OH and 6-COOH groups makes this compound uniquely suited for constructing heterobifunctional probes. The 6-COOH can be conjugated to a targeting moiety (e.g., peptide, antibody fragment, or small-molecule ligand) via amide bond formation, while the 2-CH₂OH can be oxidized to an aldehyde and subsequently linked to a fluorophore (e.g., via reductive amination with an amine-containing dye such as Alexa Fluor 488 hydrazide) or biotin tag [3]. This sequential, protecting-group-free conjugation strategy is not feasible with monofunctional benzothiazole-6-carboxylic acid, which would require pre-installation of a linker at the C-2 position—adding 2–4 synthetic steps and reducing overall yield [3].

Benzothiazole Fragment Library for FBDD

Fragment-based drug discovery (FBDD) programs require collections of low-molecular-weight (MW < 300 Da), rule-of-3-compliant scaffolds with synthetic handles for fragment elaboration. The target compound (MW = 209.22 Da, XlogP = 1.1, tPSA = 98.7 Ų) meets all rule-of-3 criteria and provides two distinct growth vectors (C-2 and C-6) for fragment growing or linking . This compares favorably to benzothiazole-6-carboxylic acid (1 growth vector) in terms of library design efficiency: each fragment hit can be elaborated in two independent directions, effectively doubling the chemical space accessible from a single screening hit. The compound's predicted aqueous solubility (favorable based on low logP and high tPSA relative to the parent) also supports biochemical screening at the higher concentrations (0.1–1 mM) typically used in fragment screens .

Application
Selection Property
Validation Focus
DNA gyrase B inhibitor library synthesis
Orthogonal dual-functionalization scaffold
6-carboxamide SAR compatibility with gyrase B pharmacophore
TRPV1 antagonist development research
Patent-reported hydroxymethylbenzothiazole intermediate
VR1 pharmacophore entry and metabolic stability profiling
Heterobifunctional probe and bioconjugate synthesis
Protecting-group-free orthogonal conjugation
C-2 to C-6 sequential chemistry validation
Fragment-based drug discovery (FBDD) library
Rule-of-3 compliant, two growth vectors
Aqueous solubility and fragment elaboration feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.